N-Phthaloyl-DL-glutamic anhydride is a reagent used for the N-terminal derivatization of proteins. This process involves modifying the free amino group (the N-terminus) of a protein with a functional group, allowing for improved protein identification and characterization PubChem, N-Phthaloyl-DL-glutamic anhydride: . The phthaloyl group introduced by N-Phthaloyl-DL-glutamic anhydride increases the hydrophobicity of the protein, facilitating its separation by techniques like mass spectrometry Sigma-Aldrich, N-Phthaloyl-DL-glutamic anhydride: .
N-Phthaloyl-DL-glutamic anhydride plays a role in the Edman degradation technique, a sequential method for determining the amino acid sequence of a protein. The N-terminal amino acid is derivatized with N-Phthaloyl-DL-glutamic anhydride, followed by cyclization and cleavage, releasing a recognizable derivative of the first amino acid NCBI Bookshelf, Protein Sequencing and Identification by Edman Degradation: . This process is repeated, allowing for the sequential identification of each amino acid in the protein chain.
N-Phthaloyl-DL-glutamic anhydride can be used in peptide synthesis, particularly for the introduction of a protected glutamic acid residue at the N-terminus of a peptide. The phthaloyl group serves as a temporary protecting group, ensuring that only the desired amino acid reacts during peptide bond formation. The protecting group can then be selectively removed later to reveal the free glutamic acid residue Journal of the American Chemical Society, Selective N-terminal modification of peptides by N-phthaloyl derivatives of DL-glutamic acid and DL-aspartic acid: .
N-Phthaloyl-DL-glutamic anhydride is a chemical compound with the empirical formula C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol. It is categorized under the class of phthaloyl derivatives, which are known for their applications in medicinal chemistry and organic synthesis. The compound features a phthalic anhydride moiety linked to the amino acid glutamic acid, making it significant in various
Currently, there is no documented information on the specific mechanism of action of NPA in biological systems.
The biological activity of N-Phthaloyl-DL-glutamic anhydride is notable in its interaction with various biological systems. It has been studied for its potential effects on calcium-sensing receptors, which play a crucial role in calcium homeostasis and signaling pathways. Additionally, its derivatives have shown promise in pharmacological applications, particularly in the development of drugs targeting neurological conditions .
Synthesis of N-Phthaloyl-DL-glutamic anhydride typically involves the reaction of phthalic anhydride with DL-glutamic acid or its derivatives. The process may include the use of acetic anhydride to facilitate the formation of the anhydride structure.
N-Phthaloyl-DL-glutamic anhydride has several applications in both research and industry:
Interaction studies have demonstrated that N-phthaloyl-DL-glutamic anhydride can influence cellular processes through its interaction with specific receptors and enzymes. For instance, research indicates that it may modulate calcium-sensing receptors, which are critical for maintaining calcium balance in cells . Such interactions highlight its significance in understanding biochemical pathways and developing therapeutic agents.
Several compounds share structural similarities with N-phthaloyl-DL-glutamic anhydride, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Acetyl-DL-glutamic acid | Acylated amino acid | More stable than phthaloyl derivatives |
Phthalic anhydride | Dicarboxylic anhydride | Used widely as a building block in polymers |
N-Benzoyl-DL-glutamic acid | Acylated amino acid | Exhibits different biological activities |
N-Phthaloyl-DL-glutamic anhydride stands out due to its specific reactivity profile and biological interactions that are not observed in other similar compounds. Its unique ability to form stable derivatives through reactions with amines further distinguishes it within this class of compounds.
N-Phthaloyl-DL-glutamic anhydride represents a complex heterocyclic compound with the molecular formula C₁₃H₉NO₅ [1] [2]. The compound exhibits a molecular weight of 259.21 grams per mole, as consistently reported across multiple analytical sources [3] [4]. This molecular weight determination has been verified through various analytical techniques, with an exact mass of 259.048065 daltons determined by high-resolution mass spectrometry [5].
The compound is registered under the Chemical Abstracts Service number 3343-28-0 [1] [2], and its systematic International Union of Pure and Applied Chemistry name is 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-1H-isoindole-1,3(2H)-dione [6]. Alternative nomenclature includes 2-Phthalimidoglutaric Anhydride, reflecting its dual structural components [7].
Property | Value |
---|---|
Molecular Formula | C₁₃H₉NO₅ [1] |
Molecular Weight (g/mol) | 259.21 [2] [3] |
CAS Number | 3343-28-0 [1] |
Exact Mass | 259.048065 [5] |
IUPAC Name | 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-1H-isoindole-1,3(2H)-dione [6] |
The molecular architecture of N-Phthaloyl-DL-glutamic anhydride comprises two distinct structural moieties that confer unique chemical properties to the compound [8]. The phthalimide moiety consists of a bicyclic aromatic system featuring a benzene ring fused to an imide functional group [9] [10]. This phthalimide component exhibits planar geometry with the benzene and imide groups maintaining coplanarity, which contributes to the overall stability of the molecule through resonance stabilization [9].
The phthalimide structure contains two carbonyl groups bound to nitrogen, creating an imido derivative of phthalic acid [10] [11]. This structural arrangement is characterized by its hydrophobic nature and neutral character, properties that enable the compound to cross biological membranes effectively [12]. The aromatic benzene ring provides additional stability through π-electron delocalization, while the imide nitrogen atom serves as a key reactive center [13].
The second major structural component is the glutaric anhydride moiety, which forms a six-membered cyclic anhydride structure [15]. This glutaric anhydride portion consists of a five-carbon chain that has undergone intramolecular cyclization to form the characteristic anhydride functionality [16] . The cyclic anhydride structure features two carbonyl groups linked by an oxygen atom, creating a highly electrophilic center that is susceptible to nucleophilic attack .
The connection between these two moieties occurs through the nitrogen atom of the phthalimide group, which is covalently bonded to the carbon atom bearing the anhydride functionality [17]. This linkage creates a unique molecular framework that combines the stability of the aromatic phthalimide system with the reactivity of the cyclic anhydride group [8].
N-Phthaloyl-DL-glutamic anhydride possesses a chiral center at the carbon atom that bears both the phthalimide nitrogen substituent and participates in the anhydride ring formation [18] [19]. The designation "DL" in the compound name indicates that it exists as a racemic mixture containing equal proportions of both enantiomers [18]. This racemic nature arises from the synthetic methodology employed in its preparation, which typically involves the reaction of phthalic anhydride with DL-glutamic acid under conditions that promote racemization [18].
The stereochemical configuration around the chiral center significantly influences the compound's physical and chemical properties [20]. Research has demonstrated that the optical purity of phthaloyl glutamic acid derivatives can be achieved through resolution techniques using metal complex cations, indicating the importance of stereochemical considerations in this compound class [18]. The racemic mixture exhibits different behavior in chiral environments and may display distinct biological activities for each enantiomer, although the specific stereochemical effects have not been extensively characterized for this particular anhydride derivative [18].
N-Phthaloyl-DL-glutamic anhydride exhibits a well-defined melting point range of 197-201°C, as documented across multiple commercial sources [2] [5]. This narrow melting point range indicates high purity and structural homogeneity of the compound [3] [4]. Variations in reported melting points from different suppliers show slight differences, with some sources reporting ranges of 202-208°C [21] and others indicating a specific melting point of 205°C [4], likely reflecting differences in measurement conditions and sample purity.
The thermal behavior of N-Phthaloyl-DL-glutamic anhydride demonstrates considerable thermal stability up to its decomposition temperature [22]. Thermogravimetric analysis of related phthalimide compounds indicates that decomposition typically begins at temperatures exceeding 250°C, with the compound maintaining structural integrity throughout the melting process [22] [23]. The thermal decomposition profile suggests that the compound undergoes gradual degradation over a wide temperature range, with maximum decomposition rates occurring above 320°C [22].
Thermal Property | Value | Source |
---|---|---|
Melting Point Range | 197-201°C | Sigma-Aldrich [2] |
Alternative Range | 202-208°C | TCI Chemicals [21] |
Specific Melting Point | 205°C | VWR [4] |
Thermal Stability | Up to decomposition | Literature [22] |
The solubility profile of N-Phthaloyl-DL-glutamic anhydride reflects its dual hydrophobic and hydrophilic character derived from its structural components [8] [24]. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dioxane, where it exhibits good solubility characteristics [7] [21]. This solubility pattern is consistent with the presence of both aromatic and carbonyl functionalities that can interact favorably with polar organic solvents [8].
In dimethyl sulfoxide, the compound shows high solubility, making this solvent particularly useful for nuclear magnetic resonance spectroscopy studies [25]. Similarly, N,N-dimethylformamide, N,N-dimethylacetamide, and N-methyl-2-pyrrolidone serve as effective solvents for dissolution of the compound [22]. These polar aprotic solvents can effectively solvate both the aromatic phthalimide moiety and the polar anhydride functionality [8].
The compound exhibits limited solubility in protic solvents such as ethanol and methanol [22]. This reduced solubility in alcoholic solvents may be attributed to the potential for competitive hydrogen bonding and the inability of these solvents to adequately stabilize the compound's complex structure [24]. In contrast, the compound is virtually insoluble in water, primarily due to the hydrolysis of the anhydride functionality upon contact with aqueous media [16] [24].
Solvent Category | Solvent | Solubility | Notes |
---|---|---|---|
Polar Aprotic | Dioxane | Soluble | Good solubility reported [7] |
Polar Aprotic | DMSO | Soluble | Used for NMR studies [25] |
Polar Aprotic | DMF | Soluble | Effective solvent [22] |
Protic | Ethanol | Limited | Poor solubility [22] |
Protic | Water | Insoluble | Undergoes hydrolysis [16] |
N-Phthaloyl-DL-glutamic anhydride presents as a crystalline solid under standard temperature and pressure conditions [2] [4]. The compound typically appears as a white to almost white powder or crystalline material, depending on the method of preparation and purification [7] [24]. The crystalline nature of the compound contributes to its thermal stability and facilitates its handling and storage [3].
The physical form can vary from a fine powder to distinct crystal formations, with the specific morphology depending on crystallization conditions [25] [24]. Commercial samples are typically supplied as crystalline powders that maintain their physical integrity under normal storage conditions [2] [4]. The compound's density has been reported as 1.6 ± 0.1 grams per cubic centimeter, indicating a relatively dense crystalline structure [5].
Additional physical parameters include a refractive index of approximately 1.647 and extremely low vapor pressure of 0.0 ± 1.2 mmHg at 25°C [5]. These properties reflect the compound's solid-state stability and low volatility under ambient conditions [5]. The flash point has been determined to be 247.0 ± 26.8°C, indicating significant thermal stability before volatilization occurs [5].
The proton nuclear magnetic resonance spectrum of N-Phthaloyl-DL-glutamic anhydride, recorded in deuterated dimethyl sulfoxide at 600 MHz, reveals characteristic signal patterns that confirm the compound's structural integrity [25] [19]. The aromatic region displays a multiplet between 8.00-7.89 parts per million corresponding to the four equivalent protons of the phthalimide benzene ring [25]. This signal pattern is consistent with the symmetrical aromatic environment created by the phthalimide moiety [19].
The chiral center proton appears as a distinctive doublet of doublets at 5.48 parts per million with coupling constants of 13.0 and 5.8 Hz, reflecting its unique chemical environment and coupling relationships with adjacent methylene protons [25] [19]. The methylene protons of the glutaric chain exhibit complex multiplet patterns in the aliphatic region, with signals appearing between 2.07-3.17 parts per million [25]. These signals demonstrate the expected complexity arising from the cyclic constraint of the anhydride formation [19].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of carbonyl carbon signals [25] [19]. The spectrum shows characteristic peaks at 167.18, 166.77, and 166.11 parts per million, corresponding to the various carbonyl environments within both the anhydride and imide functionalities [25]. Aromatic carbon signals appear at 135.52 and 131.58 parts per million, while aliphatic carbons are observed at lower field positions [25].
NMR Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H NMR | 8.00-7.89 | m, 4H | Aromatic protons [25] |
¹H NMR | 5.48 | dd, 1H | Chiral proton [25] |
¹H NMR | 3.17-2.07 | m, 4H | Methylene protons [25] |
¹³C NMR | 167.18 | s | Carbonyl carbon [25] |
¹³C NMR | 135.52 | s | Aromatic carbon [25] |
The infrared spectrum of N-Phthaloyl-DL-glutamic anhydride exhibits characteristic absorption bands that provide definitive identification of its functional groups [26] [27]. The most diagnostic features appear in the carbonyl stretching region, where the cyclic anhydride functionality produces the characteristic double absorption pattern at 1810 and 1760 wavenumbers [26] [27]. This dual carbonyl absorption is a hallmark of cyclic anhydrides and distinguishes them from other carbonyl-containing compounds [26].
The phthalimide moiety contributes additional carbonyl absorption in the range of 1670-1640 wavenumbers, corresponding to the imide carbonyl stretching vibrations [26] [27]. These absorptions occur at slightly lower frequencies compared to the anhydride carbonyls due to the different electronic environments and conjugation effects within the imide system [26].
Aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 wavenumbers with strong intensity, confirming the presence of the aromatic benzene ring [26] [27]. Aliphatic carbon-hydrogen stretching occurs at slightly lower frequencies in the range of 3000-2850 wavenumbers [26]. The aromatic carbon-carbon stretching vibrations manifest as weak to medium intensity bands between 1600-1475 wavenumbers [26] [27].
Additional characteristic absorptions include carbon-nitrogen stretching vibrations in the imide functionality appearing between 1250-1000 wavenumbers, and carbon-oxygen stretching from the anhydride group in the same general region [26] [27]. The absence of broad hydroxyl absorptions confirms the anhydride structure and distinguishes it from the corresponding acid form [26].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O (Anhydride) | 1810, 1760 | Strong | Cyclic anhydride stretch [26] |
C=O (Imide) | 1670-1640 | Strong | Imide carbonyl stretch [26] |
C-H (Aromatic) | 3100-3050 | Strong | Aromatic stretch [26] |
C=C (Aromatic) | 1600-1475 | Weak-Medium | Aromatic ring [26] |
The electron ionization mass spectrum of N-Phthaloyl-DL-glutamic anhydride displays fragmentation patterns characteristic of compounds containing both aromatic imide and cyclic anhydride functionalities [28] [29]. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the intact molecular structure, though this peak typically exhibits low to medium relative intensity due to the inherent instability of the radical cation under electron impact conditions [17] [28].
Fragmentation analysis reveals several diagnostic pathways that provide structural information about the compound [28] [29]. Alpha cleavage adjacent to the carbonyl groups represents a dominant fragmentation mechanism, resulting in the formation of acylium ions that often constitute significant peaks in the spectrum [28]. The phthalimide moiety tends to remain intact during fragmentation, producing a characteristic fragment at mass-to-charge ratio 148, which corresponds to the phthalimide molecular ion [28].
McLafferty rearrangement processes are expected to occur within the glutaric chain portion of the molecule, leading to characteristic rearrangement products that provide information about the aliphatic backbone structure [28]. Loss of the glutaric anhydride portion (114 mass units) from the molecular ion produces a fragment at mass-to-charge ratio 145, representing retention of the phthalimide component [28].
Decarboxylation reactions, common in compounds containing multiple carbonyl groups, result in the loss of carbon dioxide (44 mass units) to produce fragments at mass-to-charge ratio 215 [28] [29]. Additional fragmentation may involve the sequential loss of carbon monoxide units, reflecting the multiple carbonyl functionalities present in the molecule [28].
Fragment Type | m/z | Relative Intensity | Fragmentation Process |
---|---|---|---|
Molecular Ion [M]⁺ | 259 | Low-Medium | Parent molecular ion [17] |
Phthalimide Fragment | 148 | High | Retention of aromatic moiety [28] |
[M-114]⁺ | 145 | Medium | Loss of glutaric anhydride [28] |
[M-44]⁺ | 215 | Low-Medium | Decarboxylation [28] |
Irritant;Health Hazard